molecular formula C20H17FN4O2 B11464515 6-(2-aminophenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

6-(2-aminophenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11464515
M. Wt: 364.4 g/mol
InChI Key: NCTQECNIDMZGTM-UHFFFAOYSA-N
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Description

6-(2-aminophenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-aminophenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted anilines and fluorobenzenes, followed by cyclization reactions to form the pyrrolo[3,4-d]pyrimidine core. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(2-aminophenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

6-(2-aminophenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biological Research: The compound’s interactions with biological molecules are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6-(2-aminophenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-aminophenyl)-5-(2-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
  • 6-(2-aminophenyl)-5-(2-bromophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Uniqueness

The uniqueness of 6-(2-aminophenyl)-5-(2-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further study.

Properties

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

6-(2-aminophenyl)-5-(2-fluorophenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H17FN4O2/c1-23-16-11-25(15-10-6-5-9-14(15)22)18(12-7-3-4-8-13(12)21)17(16)19(26)24(2)20(23)27/h3-11H,22H2,1-2H3

InChI Key

NCTQECNIDMZGTM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3F)C4=CC=CC=C4N

Origin of Product

United States

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